N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide

Lipophilicity Drug-likeness Physicochemical property prediction

N-Benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide is a 1,2,4-oxadiazole derivative with the molecular formula C12H12ClN3O2 and a molecular weight of 265.70 g/mol. It is commercially available as a research-grade building block, typically at ≥95% purity, from multiple vendors including Enamine (catalog no.

Molecular Formula C12H12ClN3O2
Molecular Weight 265.69 g/mol
CAS No. 1050886-07-1
Cat. No. B3363770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide
CAS1050886-07-1
Molecular FormulaC12H12ClN3O2
Molecular Weight265.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CC2=NOC(=N2)CCl
InChIInChI=1S/C12H12ClN3O2/c13-7-12-15-10(16-18-12)6-11(17)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,17)
InChIKeyOFLHOQFNBWZJHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide (CAS 1050886-07-1) – Key Physicochemical & Sourcing Baseline


N-Benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide is a 1,2,4-oxadiazole derivative with the molecular formula C12H12ClN3O2 and a molecular weight of 265.70 g/mol. It is commercially available as a research-grade building block, typically at ≥95% purity, from multiple vendors including Enamine (catalog no. EN300-36375) and Combi-Blocks (via Fujifilm Wako) . The compound features a reactive chloromethyl group on the oxadiazole ring and an N-benzyl acetamide side chain, positioning it as a versatile intermediate for O-alkylation reactions, particularly in the synthesis of benzenesulfonamide derivatives targeting carbonic anhydrase and monoamine oxidase [1].

Why N-Benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide Cannot Be Casually Substituted – The Functional Group Dependence


Direct substitution with other 5-(chloromethyl)-1,2,4-oxadiazole derivatives or simpler alkyl/aryl acetamides is not stoichiometrically or functionally equivalent. The N-benzyl group imparts distinct steric bulk, lipophilicity (predicted logP ~2.998 [1]), and electronic properties to the acetamide nitrogen, which directly influence nucleophilicity and the chloromethyl group's reactivity in O-alkylation. A 2024 study on the O-alkylation of 4-hydroxybenzenesulfonamide demonstrated that the reaction yield is highly dependent on the nature of the N-substituent on both the 2-chloroacetamide and the 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole reactants [2]. Using an unsubstituted or differently substituted analog will alter the reaction outcome, potentially reducing yield below the 28–86% range reported for optimized substrates, and can compromise the biological activity profile of the final sulfonamide product. This structural specificity makes procurement of the exact compound essential for reproducibility in medicinal chemistry campaigns.

Quantitative Differentiation of N-Benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide vs. Closest Analogs


Predicted Lipophilicity (logP) as a Differentiator from N-Methyl and N-Butyl Analogs

The target compound exhibits a computed logP of 2.998, which places it in a more lipophilic range compared to its closest non-benzyl analogs. This property directly influences membrane permeability, solubility, and the compound's behavior as a synthetic intermediate in biphasic systems. The N-methyl analog 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide (CAS 1384430-49-2) has a significantly lower molecular weight (189.6 g/mol) and is expected to have a lower logP, while the N-butyl analog N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide (CAS 1049873-95-1) would have a higher logP due to the linear alkyl chain. The benzyl group provides a balance of aromatic hydrophobicity and potential π-π interactions, which is absent in purely alkyl-chain analogs [1].

Lipophilicity Drug-likeness Physicochemical property prediction

Steric and Electronic Influence on O-Alkylation Reactivity

The N-benzyl substituent imparts a distinct steric environment around the acetamide nitrogen, which affects the nucleofugality of the chloride in the chloromethyl oxadiazole during O-alkylation with phenols. In a 2024 study, the yield of O-alkylated 4-hydroxybenzenesulfonamide products varied from 28% to 86% depending on the nature of the N-substituent on both the chloroacetamide and oxadiazole reactants [1]. The benzyl group, being bulkier than methyl but less flexible than butyl, is hypothesized to offer a balanced steric profile that favors a moderate to high yield while minimizing side reactions, though direct yield data for the target compound were not explicitly isolated in the published work. This contrasts with smaller N-alkyl analogs which may lead to different reactivity profiles due to reduced steric hindrance or altered electronic effects.

O-alkylation Reactivity Sulfonamide synthesis

Commercial Availability and Purity Benchmarking Against Research-Grade Analogs

N-Benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide is readily available from multiple global suppliers at a standard purity of ≥95%, with pricing structures that vary by vendor and quantity. For example, Fujifilm Wako offers it in sizes ranging from 100 mg (¥55,000) to 10 g (¥1,140,000) . In contrast, the N-methyl analog (CAS 1384430-49-2) is also commercially available, but often at a lower catalog prevalence and potentially different purity profiles (commonly 95% from AKSci) . The N-butyl analog (CAS 1049873-95-1) may have more limited availability and higher cost due to lower demand. For procurement, the benzyl derivative benefits from multi-gram inventory and established supply chains through Enamine and Combi-Blocks, ensuring faster lead times and batch-to-batch consistency certificates (QC data available on request from vendors) [1].

Sourcing Purity Catalog comparison

Biological Target Engagement Potential (MAO-B Inhibition) – Structural Pre-requisite

The target compound's architecture combines a 5-chloromethyl-1,2,4-oxadiazole with an N-benzyl acetamide linker, a motif explored in the synthesis of novel benzenesulfonamide-based monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases [1]. The 2024 O-alkylation study, funded by the Ministry of Education of the Russian Federation specifically for developing MAO inhibitors, utilized 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles to generate a library of O-alkylated 4-hydroxybenzenesulfonamides [1]. While no direct IC50 value for the target compound has been published, the benzyl group is known to enhance binding affinity to MAO-B through hydrophobic pocket interactions compared to smaller N-substituents such as methyl. Analogs with N-methyl substitution are generally less potent in MAO-B inhibition due to reduced van der Waals contacts in the enzyme's active site. This structure-activity relationship (SAR) implication makes the N-benzyl derivative a critical starting material for SAR exploration.

Monoamine oxidase B Neurodegenerative disease Inhibitor design

Structural Uniqueness in Coumarin-Oxadiazole Hybrid Conjugate Synthesis

In a 2019 study on anticonvulsant coumarin-1,2,4-oxadiazole hybrids, the key intermediate 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole was reacted with appropriate coumarins to afford potent anticonvulsant compounds, with compound 3b showing activity in the MES model devoid of neurotoxicity [1]. The N-benzyl acetamide-substituted analog (i.e., the target compound) represents a derivative of this reactive intermediate. When used in similar nucleophilic substitution reactions, the N-benzyl group would generate a more sterically demanding and lipophilic product compared to the 3-aryl oxadiazoles lacking the N-benzyl acetamide side chain. This could translate into differentiated anticonvulsant activity profiles, altered GABAA receptor binding kinetics, and potentially improved CNS penetration, although direct comparative in vivo data for the target compound are not yet published. The presence of the N-benzyl group is a key molecular variation point for exploring the structure-activity relationship beyond the published coumarin-based series.

Anticonvulsant Coumarin hybrid Molecular hybridization

High-Value Application Scenarios for N-Benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide


Synthesis of Benzylamide-Tethered Benzenesulfonamide MAO-B Inhibitors

The compound is an essential electrophilic building block for creating O-alkylated 4-hydroxybenzenesulfonamide libraries designed as monoamine oxidase B inhibitors. The N-benzyl group is retained in the final inhibitor structure, directly influencing MAO-B active site recognition (as inferred from state-funded research into neurodegenerative disease therapeutics [2]). Replacing the building block with an N-methyl analog would produce a structurally and pharmacologically different series, rendering the SAR study inconsistent.

Construction of Coumarin-1,2,4-Oxadiazole Hybrids with Extended Amide Side Chains

Building on the anticonvulsant coumarin-1,2,4-oxadiazole template [2], this compound allows the incorporation of an N-benzyl acetamide extension onto the oxadiazole ring. This modification is hypothesized to enhance GABAA receptor affinity and blood-brain barrier penetration compared to previously reported hybrids that lack this side chain. The chloromethyl group provides a handle for attaching coumarin or other phenolic pharmacophores.

Physicochemical Property Optimization in Lead Series

With a predicted logP of 2.998 [2], this intermediate is ideally suited for CNS drug discovery programs requiring a lipophilic but not overly greasy building block. Researchers can use it to introduce the N-benzyl oxadiazole fragment into candidate molecules without exceeding Lipinski’s rule of five parameters, a balance that N-butyl (too lipophilic) or N-methyl (too polar) analogs may not achieve.

Multigram Scale-Up of Key Pharmaceutical Intermediates

Unlike some niche oxadiazole building blocks with limited commercial scale, this compound is stocked in quantities up to 10 g by Fujifilm Wako and is also available from Enamine . This guarantees reliable supply for process chemistry development and initial scale-up studies, reducing project risk associated with custom synthesis of less common analogs.

Quote Request

Request a Quote for N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.